N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine
Description
N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine is a synthetic derivative of the essential amino acid L-leucine, modified with two 2-oxopyrrolidinylmethyl groups attached to its amino nitrogen. This structural motif is shared with nootropic agents like piracetam, suggesting possible neurological applications. The methylene (-CH2-) linkers between the leucine backbone and pyrrolidone rings may confer flexibility, influencing interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
671183-11-2 |
|---|---|
Molecular Formula |
C16H27N3O4 |
Molecular Weight |
325.40 g/mol |
IUPAC Name |
(2S)-2-[bis[(2-oxopyrrolidin-1-yl)methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H27N3O4/c1-12(2)9-13(16(22)23)19(10-17-7-3-5-14(17)20)11-18-8-4-6-15(18)21/h12-13H,3-11H2,1-2H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
RMAAYGFAYIVMLS-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, (S)-4-methylpentanoic acid.
Amide Formation: The intermediate undergoes amide bond formation with 2-oxopyrrolidine-1-methylamine under controlled conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amides or secondary amines
Scientific Research Applications
Biochemical Applications
1.1 Role in Protein Metabolism
Leucine is known for its critical role in protein metabolism, influencing muscle protein synthesis and degradation. N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine may enhance these effects due to its structural similarity to leucine. Studies indicate that leucine supplementation can stimulate protein synthesis through the mTOR signaling pathway, which is crucial for muscle growth and metabolic health .
Table 1: Effects of Leucine on Protein Synthesis
| Study Reference | Subject | Dose | Outcome |
|---|---|---|---|
| Zanchi et al. (2012) | Male Sprague-Dawley rats | 2.25 g/kg body weight/day | Increased phosphorylation of mTOR and protein synthesis |
| Jewell et al. (2015) | C2C12 myotubes | Supplementation with leucine | Upregulation of protein synthesis genes |
Pharmacological Applications
2.1 Therapeutic Potential in Neurological Disorders
Recent research has highlighted the potential of this compound in neuroprotection and neurodegenerative diseases. For example, N-acetyl-L-leucine, a related compound, has shown promise in enhancing autophagy and reducing neuroinflammation in models of traumatic brain injury . This suggests that derivatives of leucine could be explored for therapeutic interventions in conditions like Alzheimer's disease and amyotrophic lateral sclerosis.
Table 2: Neuroprotective Effects of Leucine Derivatives
| Compound | Mechanism of Action | Study Reference |
|---|---|---|
| N-acetyl-L-leucine | Increases autophagy; reduces neuronal death | Curesyngap1.org |
| L-leucine | Enhances mTOR signaling; promotes muscle growth | Frontiers in Physiology |
Clinical Applications
3.1 Muscle Wasting Conditions
The application of this compound in clinical settings is particularly relevant for treating sarcopenia and other muscle-wasting conditions. Clinical trials have demonstrated that leucine supplementation can improve muscle mass and function in older adults .
Case Study: Sarcopenia Treatment
A randomized controlled trial evaluated the effects of L-leucine supplementation on sarcopenia parameters among older individuals. The results indicated significant improvements in lean mass and muscle strength compared to placebo groups .
Mechanism of Action
The mechanism of action of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing enzyme activity or receptor binding. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine with compounds sharing functional groups, synthetic pathways, or biological relevance.
Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight and Complexity : The target compound’s dual pyrrolidone groups result in a higher molecular weight (~350–400) compared to simpler derivatives like piracetam (142.16) or N-(4-carboxy-1-oxobutyl)-L-leucine (245.27). This may affect pharmacokinetics, such as absorption and half-life.
- Polar Surface Area (PSA) : The high PSA of the target compound, driven by multiple amide groups, suggests lower blood-brain barrier permeability than piracetam (PSA 55.84) but higher than CGS 9865 (PSA 112.65). This could limit its CNS activity unless active transport mechanisms are involved.
- Biological Activity: While piracetam’s nootropic effects are well-documented, the target compound’s dual pyrrolidone groups may enhance binding to synaptic receptors or enzymes, though this remains speculative without empirical data.
Functional and Pharmacological Contrasts
- Piracetam vs. Target Compound : Piracetam’s small size and low PSA favor rapid CNS penetration, whereas the target compound’s bulkier structure might limit diffusion but enhance receptor affinity through multivalent interactions.
- Peptide Derivatives () : Linear and cyclic peptides synthesized from L-leucine methyl ester exhibit antimicrobial and anticancer activities . The target compound’s lack of peptide bonds may redirect its utility toward neurological or metabolic disorders.
Biological Activity
N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative that features a leucine backbone modified with two 2-oxopyrrolidine groups. This structure may confer unique properties that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its influence on protein synthesis pathways, particularly through the mTOR signaling pathway. Leucine, a known activator of mTOR, plays a crucial role in regulating cellular growth and metabolism. The compound's structural similarity to leucine suggests it may also engage with the mTOR pathway, potentially modulating protein synthesis in various tissues.
Key Mechanisms:
- mTOR Activation : Similar to leucine, this compound may stimulate mTOR signaling, leading to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are critical for protein synthesis regulation .
- Neuronal Activation : Studies indicate that leucine and its analogs can influence neuronal circuits related to appetite regulation and energy balance, suggesting potential neuroprotective effects .
Biological Effects
Research has demonstrated various biological effects associated with compounds structurally related to leucine. These include:
- Protein Synthesis : Enhanced protein synthesis in skeletal muscle and other tissues has been observed following administration of leucine or its derivatives .
- Metabolic Regulation : Leucine supplementation has been linked to improved metabolic health, including better insulin sensitivity and reduced adiposity in animal models .
- Neuroprotective Effects : Some studies suggest that leucine analogs can exert protective effects on neuronal cells, potentially mitigating neurodegenerative processes .
Table 1: Biological Activities of Leucine Derivatives
Case Studies
Several studies have explored the effects of leucine and its derivatives on health outcomes:
-
Leucine Supplementation in Obesity Models :
A study examined the impact of leucine supplementation on obesity-induced insulin resistance in rats. Results indicated that leucine administration led to significant reductions in body weight and improved glucose tolerance, likely through enhanced mTOR signaling pathways . -
Neuroprotective Effects in Neurodegeneration :
Research focusing on neuroprotective agents highlighted the potential of leucine analogs in reducing neuronal cell death in models of Alzheimer's disease. The study found that these compounds could activate survival pathways within neurons, suggesting therapeutic potential for neurodegenerative disorders . -
Effects on Muscle Protein Synthesis :
A clinical trial investigated the effects of dietary leucine on muscle protein synthesis in elderly participants. Findings showed that higher leucine intake significantly enhanced muscle protein synthesis rates, emphasizing its role in muscle health during aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
